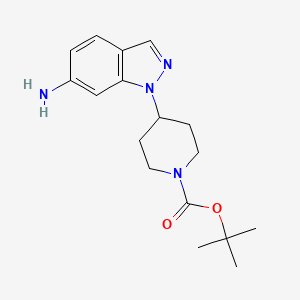
tert-Butyl 4-(6-amino-1H-indazol-1-yl)piperidine-1-carboxylate
Cat. No. B8509881
M. Wt: 316.4 g/mol
InChI Key: LQFOCWZXYPCBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09108939B2
Procedure details


tert-Butyl 4-(6-nitro-1H-indazol-1-yl)piperidine-1-carboxylate (3.00 mmol, 1.04 g) and palladium (10% on C) (0.150 mmol, 0.160 g) in ethanol (30 mL) were stirred under a hydrogen atmosphere at 5 bar for 1 hour. The reaction mixture was filtered and concentrated at reduced pressure to afford the title compound (1.4 g). MS (ESI) m/z 317.2 [M+H]+
Name
tert-Butyl 4-(6-nitro-1H-indazol-1-yl)piperidine-1-carboxylate
Quantity
1.04 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH:13]2[CH2:14][CH2:15][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:17][CH2:18]2)=[CH:6][CH:5]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C2C=NN(C2=C1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 147.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
